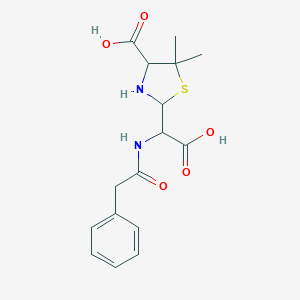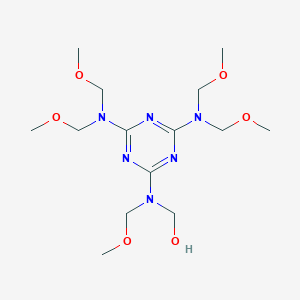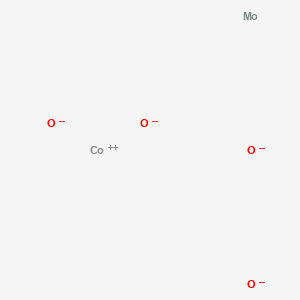
Cobalt(2+);molybdenum;oxygen(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+), molybdenum, and oxygen(2-) are three chemical elements that play a crucial role in various scientific research applications. Cobalt(2+) is a transition metal that is widely used in the synthesis of various chemical compounds, including catalysts, pigments, and batteries. Molybdenum is also a transition metal that is commonly used in the production of alloys, lubricants, and catalysts. Oxygen(2-) is an anion that is essential for various biological and chemical processes, including respiration and combustion.
作用機序
The mechanism of action of cobalt(2+), molybdenum, and oxygen(2-) varies depending on the specific application. For instance, cobalt(2+) acts as a catalyst by providing a surface for chemical reactions to occur, while molybdenum acts as a catalyst by providing electrons to facilitate chemical reactions. Oxygen(2-) acts as an oxidizing agent in various chemical reactions, such as combustion and respiration.
生化学的および生理学的効果
Cobalt(2+), molybdenum, and oxygen(2-) have various biochemical and physiological effects on living organisms. Cobalt(2+) is an essential nutrient for some organisms, such as bacteria and plants, and is also used in the production of vitamin B12. Molybdenum is also an essential nutrient for some organisms, including humans, and is involved in various biological processes, such as the metabolism of amino acids. Oxygen(2-) is essential for respiration in living organisms and is involved in various biochemical processes, such as the production of ATP.
実験室実験の利点と制限
The advantages of using cobalt(2+), molybdenum, and oxygen(2-) in lab experiments include their versatility, availability, and low cost. These elements can be easily synthesized and are commonly used in various research applications. However, the limitations of using these elements include their toxicity, reactivity, and potential environmental impact. These factors must be considered when using these elements in lab experiments.
将来の方向性
There are numerous future directions for research involving cobalt(2+), molybdenum, and oxygen(2-). For instance, researchers could investigate the use of these elements in the production of renewable energy sources, such as solar cells and fuel cells. Additionally, researchers could explore the use of these elements in the development of new materials, such as superconductors and nanomaterials. Finally, researchers could investigate the potential health effects of exposure to these elements and develop strategies to mitigate their toxicity.
合成法
The synthesis of cobalt(2+), molybdenum, and oxygen(2-) can be achieved through various methods, including chemical reactions, electrolysis, and thermal decomposition. For instance, cobalt(2+) can be synthesized by reacting cobalt oxide with hydrochloric acid, while molybdenum can be obtained through the reduction of molybdenum oxide with hydrogen gas. Oxygen(2-) can be produced through the electrolysis of water or by the decomposition of metal oxides.
科学的研究の応用
Cobalt(2+), molybdenum, and oxygen(2-) have numerous scientific research applications, including in the fields of chemistry, biology, and materials science. Cobalt(2+) is commonly used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the hydrogenation of organic compounds. Molybdenum is used in the production of alloys, such as steel, and as a catalyst in various chemical reactions, including the conversion of ammonia to nitric acid. Oxygen(2-) is essential for various biological processes, such as respiration, and is also used in the production of chemicals, such as hydrogen peroxide.
特性
CAS番号 |
12640-46-9 |
|---|---|
製品名 |
Cobalt(2+);molybdenum;oxygen(2-) |
分子式 |
CoMoO4-6 |
分子量 |
218.9 g/mol |
IUPAC名 |
cobalt(2+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/Co.Mo.4O/q+2;;4*-2 |
InChIキー |
OIRSYQOJGVUSBX-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[Co+2].[Mo] |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[Co+2].[Mo] |
同義語 |
Cobalt molybdenum oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



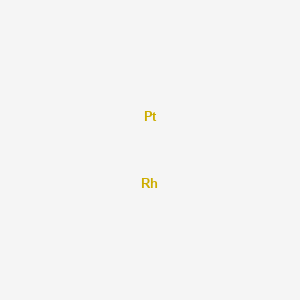
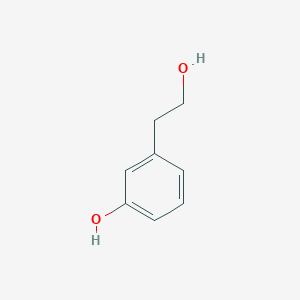
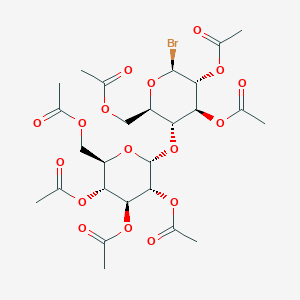
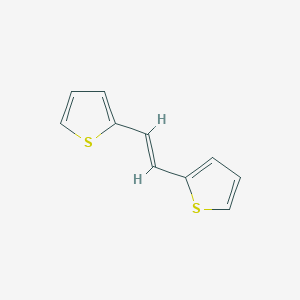
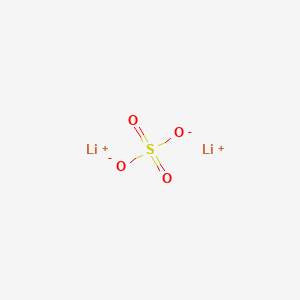
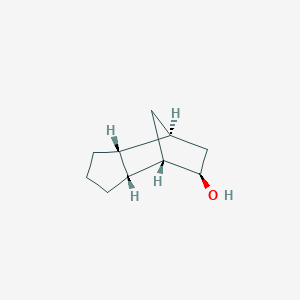
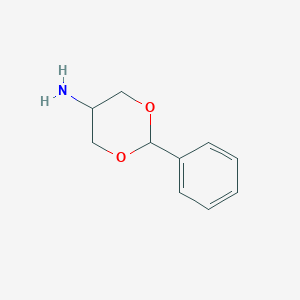
![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

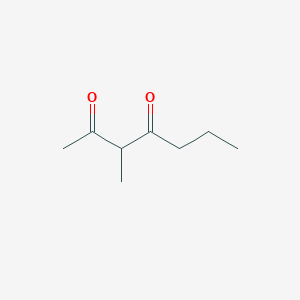
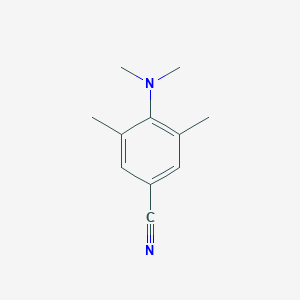
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
